molecular formula C11H17NO B146689 3-(Dimethylamino)-1-phenylpropan-1-ol CAS No. 5554-64-3

3-(Dimethylamino)-1-phenylpropan-1-ol

Cat. No. B146689
CAS RN: 5554-64-3
M. Wt: 179.26 g/mol
InChI Key: VELGOYBSKBKQFF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-phenylpropan-1-ol is a chemical compound that can be synthesized from benzaldehyde and malonic acid through a series of reactions. The synthesis process involves a Knoevenagel reaction followed by a reduction step using the NaBH4-I2 system to produce 3-amino-3-phenylpropanol, which is then subjected to the Eschweiler-Clark reaction to yield the final product .

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound with a similar dimethylamino functional group, was achieved by converting N-acetylglycine with N,N-dimethylformamide and phosphorus oxychloride, followed by methanol treatment in the presence of potassium carbonate . This method showcases the versatility of dimethylamino-containing compounds in synthesizing heterocyclic systems.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Dimethylamino)-1-phenylpropan-1-ol has been established using techniques such as X-ray diffraction analysis. For example, the structure of 3-(4-N,N-dimethylaminophenyl)-2-nitro-1-phenylprop-2-en-1-one was determined to have an E configuration both in crystal and in solution, with significant polarization indicated by the elongation and shortening of bonds around the C=C bond .

Chemical Reactions Analysis

The dimethylamino group in these compounds plays a crucial role in their reactivity. It has been shown that such compounds can react with various nucleophiles to form heterocyclic systems. The acetylamino group, in particular, is a key functional group that attaches at position 3 of the newly formed pyranone ring in the synthesis of pyranones and pyranoazines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(Dimethylamino)-1-phenylpropan-1-ol are not detailed in the provided papers, the properties of structurally related compounds suggest that the presence of the dimethylamino group can lead to high polarization and contribute to the ground state of the molecule. This can affect the molecule's reactivity and interactions with other chemical entities .

Scientific Research Applications

Enantioselective Synthesis

3-(Dimethylamino)-1-phenylpropan-1-ol serves as an important intermediate in the synthesis of antidepressants. A study by Zhang et al. (2015) demonstrated its use in the semi-rational engineering of a carbonyl reductase, highlighting its role in producing enantioselective γ-amino alcohols, crucial for medicinal chemistry (Zhang et al., 2015).

Chemical Synthesis Techniques

Xiang (2006) detailed the synthesis of 3-dimethylamino-3-phenylpropanol, employing a Knoevenagel reaction and reduction process. This study illustrates the compound's accessibility through chemical synthesis, contributing to its viability in various research applications (Xiang, 2006).

Asymmetric Synthesis

He Shan-zhen (2009) focused on the asymmetric synthesis of (R)-fluoxetine, using 3-(dimethylamino)-1-phenylpropan-1-ol as a key chiral intermediate. This application underscores the compound's significance in producing stereospecific pharmaceuticals (He Shan-zhen, 2009).

Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, 3-(dimethylamino)-1-phenylpropan-1-ol is utilized for the production of various pharmaceutically relevant compounds. This includes its role in the synthesis of cyclopeptide alkaloids and other complex organic structures, as described by Nisar et al. (2010) (Nisar et al., 2010).

Material Science and Optoelectronics

Rahulan et al. (2014) explored the nonlinear optical absorption properties of a novel compound synthesized using 3-(dimethylamino)-1-phenylpropan-1-ol, indicating its potential in optical device applications like optical limiters (Rahulan et al., 2014).

Safety And Hazards

Like many organic compounds, it could be flammable and may cause irritation if it comes into contact with the skin or eyes . Always handle with appropriate safety precautions.

properties

IUPAC Name

3-(dimethylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELGOYBSKBKQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970883
Record name 3-(Dimethylamino)-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Dimethylamino)-1-phenylpropan-1-ol

CAS RN

5554-64-3
Record name α-[2-(Dimethylamino)ethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5554-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-dimethylamino-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dimethylamino)-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium borohydride (6.7 g) was slowly added to a solution of 3-dimethylaminopropiophenone (15.5 g) in 2-propanol (125 ml) and methanol (25 ml). After two hrs, the reaction mixture was stirred with water and extracted with ethyl acetate-ether. The organic extract was washed with water and saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the filtrate was evaporated to give 15.2 g (97%) of 3-dimethylamino-1-phenyl-1-propanol, as an oil. A solution of 3-dimethylamino-1-phenyl-1-propanol (15 g) in dimethylformamide (75 ml) was slowly added to a suspension of sodium hydride (60% oil-dispersion, washed with hexane, 5.5 g) in dimethylformamide (20 ml). A solution of 4-fluorobenzotrifluoride (18 g) in dimethylformamide (20 ml) was added. After two hrs, the reaction mixture was stirred with ice-water and extracted with ether. The ether extract was dried over anhydrous magnesium sulfate, filtered, and the filtrate was evaporated to provide 27 g (100%) of N,N-dimethyl-3-[ 4-(trifluoromethyl)phenoxy]benzenepropanamine.
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6.7 g
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15.5 g
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125 mL
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25 mL
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Synthesis routes and methods II

Procedure details

In the process for the preparation of fluoxetine, as in U.S. Pat. No. 4,314,081, β-dimethylaminopropiophenone hydrochloride is used as a starting material which, after the liberation of the base, is hydrogenated with diborane, B2H4. The N,N-dimethyl-3-hydroxy-3-phenylpropylamine produced in the reaction is allowed to react with thionyl chloride in chloroform containing hydrochloric acid yielding N,N-dimethyl-3-phenyl-3-chloropropylamine. This compound is allowed to react under alkaline conditions with p-trifluoro-methylphenol by heating the mixture under reflux for 5 days and nights, after which N,N-dimethyl-3-p-trifluoromethylphenoxy-3-phenylpropylamine is produced. This compound is N-demethylated with the aid of cyanogen bromide, yielding N-methyl-N-cyano-3-(p-trifuoromethylphenoxy)-phenylpropylamine. The N-cyano group is removed from this compound by heating for 20 hours at 130° C. under reflux in a mixture of potassium hydroxide and ethylene glycol. The reaction mixture is extracted with ether and the ether phase is evaporated to dryness. The residue could further be transformed in a known manner into a pharmaceutically acceptable salt of fluoxetine.
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Synthesis routes and methods III

Procedure details

In that process 3-dimethylamino propiophenone (formula II) is liberated from its hydrochloride salt and reduced with diborane to yield 3-dimethylamino-1-phenyl-1-propanol (formula III) ##STR2##
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hydrochloride salt
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Synthesis routes and methods IV

Procedure details

To a solution of 313.7 g of 3-dimethylaminopropiophenone hydrochloride in 750 ml of methanol and 375 ml of water was added a saturated solution of potassium carbonate until the pH of the solution was 10. The solution was cooled to 0° C. by means of an external ice bath at which time 27.8 g of sodium borohydride were added in portions over a 4-hour period. The ice bath was removed and the reaction mixture stirred at room temperature overnight. The methanol was removed in vacuo and the resulting solution diluted with water and extracted four times with diethyl ether. The combined ether extracts were washed once with water, once with a saturated sodium chloride solution, dried over sodium sulfate, and concentrated in vacuo to provide an oil. The oil was taken up in 300 ml of hexanes and chilled overnight. The resulting crystals were recovered by filtration providing 172 g of desired subtitle intermediate as a white crystalline solid, m.p.=45°-46° C.
Quantity
313.7 g
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750 mL
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375 mL
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27.8 g
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reactant
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[Compound]
Name
hexanes
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Dimethylamino)-1-phenylpropan-1-ol
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Citations

For This Compound
28
Citations
D Zhang, X Chen, J Chi, J Feng, Q Wu, D Zhu - ACS Catalysis, 2015 - ACS Publications
Chiral 3-(dimethylamino)-1-phenylpropan-1-ol (2a) and 3-(dimethylamino)-1-(2-thienyl)-1-ol (2b) are very important intermediates for the synthesis of antidepressants. The mutant …
Number of citations: 51 pubs.acs.org
AF Casy, RR Ison - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
The acid-catalyzed dehydration of 1-t-butyl-3-dimethylamino-1-phenylpropan-1-ol gives cis(t-Bu/H)1-t-butyl-3-dimethylamino-1-phenylprop-1-ene exclusively. Dehydration of the …
Number of citations: 1 cdnsciencepub.com
H Sun, H Zhang, EL Ang, H Zhao - Bioorganic & medicinal chemistry, 2018 - Elsevier
Biocatalysis has been increasingly used for pharmaceutical synthesis in an effort to make manufacturing processes greener and more sustainable. Biocatalysts that possess excellent …
Number of citations: 191 www.sciencedirect.com
TS Reddy, K Raja, KR Mandapati, SR Goli, MSS Babu - Molecules, 2023 - mdpi.com
… This dimethyl amine salt (14) was treated with sodium borohydride in methanol at 10 C to get 3-dimethylamino-1-phenylpropan-1-ol (47) with 96% yield. This alcohol (47) was treated …
Number of citations: 7 www.mdpi.com
W Jiang, B Fang - Applied Biochemistry and Biotechnology, 2020 - Springer
The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. At present, about 57% of marketed drugs are chiral drugs and about 99% of purified natural …
Number of citations: 39 link.springer.com
NI Wenzel, N Chavain, Y Wang… - Journal of Medicinal …, 2010 - ACS Publications
The synthesis and biological evaluation of new organic and organometallic dual drugs designed as potential antimalarial agents are reported. A series of 4-aminoquinoline-based …
Number of citations: 79 pubs.acs.org
PD de Koning, M Jackson… - Organic process research …, 2006 - ACS Publications
Stoichiometric sodium borohydride is frequently used in the chemoselective reduction of ketones to racemic secondary alcohols. Catalytic homogeneous hydrogenation using (…
Number of citations: 30 pubs.acs.org
FP Bymaster, EE Beedle, J Findlay… - Bioorganic & medicinal …, 2003 - Elsevier
… The synthesis of 7 started with the reduction of 3-dimethylamino-1-phenylpropan-1-one with sodium borohydride in ethanol to give 3-dimethylamino-1-phenylpropan-1-ol. The …
Number of citations: 151 www.sciencedirect.com
J Wang, D Liu, Y Liu, W Zhang - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
Asymmetric hydrogenations of a series of β-amino ketones were carried out with a bimetallic complex (RuPHOX-Ru) as the chiral catalyst. Almost all the reactions (performed in a mixed …
Number of citations: 46 pubs.rsc.org
RS Mestres - 2017 - e-space.mmu.ac.uk
This PhD thesis focuses on the development of “greener” synthetic methodologies in organic synthesis. Turning chemical production into a more sustainable industry - by reducing the …
Number of citations: 3 e-space.mmu.ac.uk

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